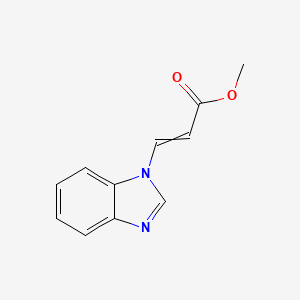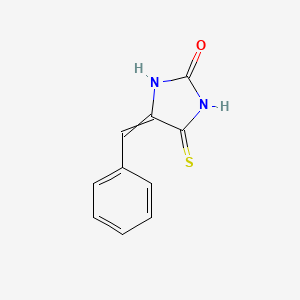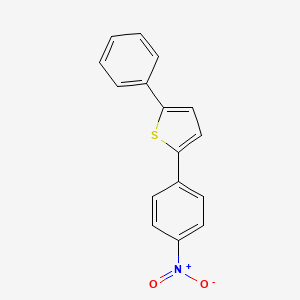![molecular formula C13H10O2S B14646608 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one CAS No. 51175-50-9](/img/structure/B14646608.png)
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one is an organic compound that belongs to the class of naphthofurans. This compound is characterized by the presence of a naphthalene ring fused to a furan ring, with a methylsulfanyl group attached to the second position and a ketone group at the third position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a palladium-catalyzed reverse hydrogenolysis process.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are being studied for their potential therapeutic effects.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic activity is believed to be due to its ability to induce apoptosis in cancer cells by interfering with cellular redox balance and mitochondrial function . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: This compound shares the naphthofuran core but lacks the methylsulfanyl group.
2-Substituted Naphtho[2,3-b]furan-4,9-diones: These compounds have various substituents at the second position, similar to 2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
51175-50-9 |
|---|---|
Fórmula molecular |
C13H10O2S |
Peso molecular |
230.28 g/mol |
Nombre IUPAC |
2-methylsulfanylbenzo[f][1]benzofuran-3-one |
InChI |
InChI=1S/C13H10O2S/c1-16-13-12(14)10-6-8-4-2-3-5-9(8)7-11(10)15-13/h2-7,13H,1H3 |
Clave InChI |
KVKUDQYWCFYZBU-UHFFFAOYSA-N |
SMILES canónico |
CSC1C(=O)C2=CC3=CC=CC=C3C=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14646526.png)
![[(2S,6R)-6-Methyl-1,4-oxathian-2-yl]methanol](/img/structure/B14646537.png)
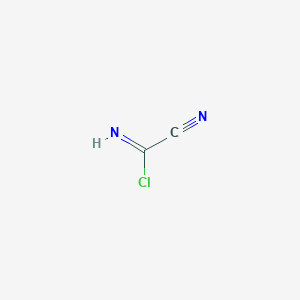
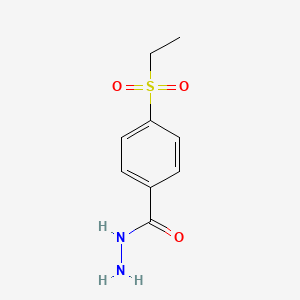
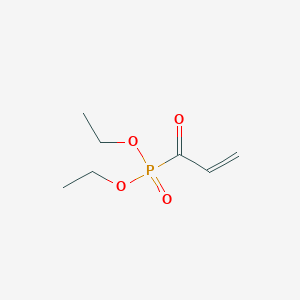
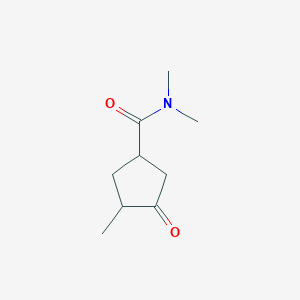
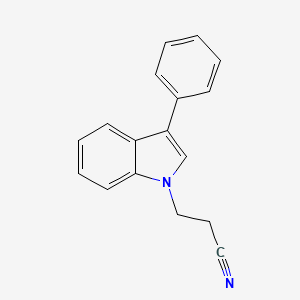
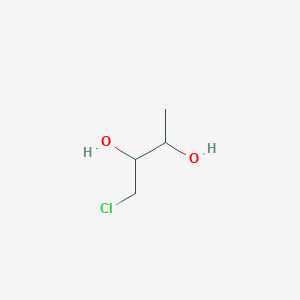
![2-[2-Hydroxy-4-(piperidin-1-yl)benzoyl]benzoic acid](/img/structure/B14646572.png)


